molecular formula C8H11NO3 B12511167 Ethyl 2-cyano-3-hydroxypent-2-enoate

Ethyl 2-cyano-3-hydroxypent-2-enoate

Cat. No.: B12511167
M. Wt: 169.18 g/mol
InChI Key: IBHKGLOJOOFRPB-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-hydroxypent-2-enoate: is an organic compound with the molecular formula C8H11NO3. It is a colorless liquid at room temperature and has a characteristic odor. This compound is of interest due to its unique chemical structure, which includes both a cyano group and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : One common method for synthesizing Ethyl 2-cyano-3-hydroxypent-2-enoate involves an aldol condensation reaction. This process typically starts with the reaction of ethyl cyanoacetate with acetaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to form the desired product.

      Reaction Conditions:

  • Michael Addition: : Another synthetic route involves the Michael addition of ethyl cyanoacetate to a suitable α,β-unsaturated carbonyl compound. This method provides a straightforward approach to obtaining the compound with high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 2-cyano-3-hydroxypent-2-enoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This process can convert the cyano group to an amine or the hydroxyl group to a hydrogen.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions

    Substitution: Amines, thiols, basic or neutral conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alkanes

    Substitution: Amino derivatives, thio derivatives

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-cyano-3-hydroxypent-2-enoate is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecules through cyclization reactions.

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions involving cyano and hydroxyl groups. It serves as a model substrate for investigating the mechanisms of enzymatic transformations.

Medicine

In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives have shown promise in the development of anti-inflammatory and anticancer drugs.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and resins with specific properties.

Mechanism of Action

The mechanism by which Ethyl 2-cyano-3-hydroxypent-2-enoate exerts its effects involves interactions with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.

Molecular Targets and Pathways

    Enzymes: The compound can interact with enzymes that catalyze oxidation-reduction reactions, such as oxidases and reductases.

    Receptors: It may bind to specific receptors in biological systems, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

Ethyl 2-cyano-3-hydroxypent-2-enoate can be compared with other compounds that have similar functional groups, such as:

    Ethyl cyanoacetate: Lacks the hydroxyl group, making it less versatile in certain reactions.

    Ethyl 3-hydroxybut-2-enoate: Lacks the cyano group, affecting its reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group, which can influence its physical and chemical properties.

The uniqueness of this compound lies in its combination of cyano and hydroxyl groups, providing a balance of reactivity and stability that is advantageous in various applications.

Properties

IUPAC Name

ethyl 2-cyano-3-hydroxypent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-7(10)6(5-9)8(11)12-4-2/h10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHKGLOJOOFRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C#N)C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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